molecular formula C5H2Br2N2O2 B110528 3,5-Dibromo-2-nitropyridine CAS No. 610261-34-2

3,5-Dibromo-2-nitropyridine

Cat. No.: B110528
CAS No.: 610261-34-2
M. Wt: 281.89 g/mol
InChI Key: KVHYCCSVMBUDPH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-nitropyridine is an organic compound with the molecular formula C5H2Br2N2O2. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 3rd and 5th positions and a nitro group at the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Scientific Research Applications

3,5-Dibromo-2-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

3,5-Dibromo-2-nitropyridine is classified as Acute toxicity - Category 4, Oral . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-nitropyridine typically involves the bromination of 2-nitropyridine. One common method includes the reaction of 2-nitropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions.

Industrial Production Methods: In an industrial setting, the synthesis may involve a multi-step process starting from pyridine. The initial nitration of pyridine produces 2-nitropyridine, which is then subjected to bromination. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.

    Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.

    Coupling Reactions: Boronic acids with palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Reactions: Products include 3,5-diamino-2-nitropyridine or 3,5-dithiopyridine derivatives.

    Reduction Reactions: The major product is 3,5-dibromo-2-aminopyridine.

    Coupling Reactions: Various biaryl compounds depending on the boronic acid used.

Comparison with Similar Compounds

  • 3,5-Dichloro-2-nitropyridine
  • 3,5-Difluoro-2-nitropyridine
  • 3,5-Diiodo-2-nitropyridine

Comparison: 3,5-Dibromo-2-nitropyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and steric properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain types of coupling reactions and influence its biological activity differently.

Properties

IUPAC Name

3,5-dibromo-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHYCCSVMBUDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360903
Record name 3,5-dibromo-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610261-34-2
Record name 3,5-dibromo-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-2-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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